An In-depth Technical Guide to the Chemical Properties of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole
An In-depth Technical Guide to the Chemical Properties of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole
Introduction: The Significance of the Tetrazole Moiety in Modern Drug Discovery
The tetrazole ring is a privileged scaffold in medicinal chemistry, widely recognized as a bioisostere for the carboxylic acid group. This structural mimicry allows for the enhancement of crucial drug-like properties, including improved metabolic stability, increased lipophilicity, and favorable absorption, distribution, metabolism, and excretion (ADMET) profiles.[1][2][3] The tetrazole moiety is a key component in numerous FDA-approved drugs, demonstrating a broad spectrum of biological activities such as antihypertensive, antibacterial, and anticancer effects.[1][2][4][5][6] The unique electronic and structural characteristics of 5-substituted-1H-tetrazoles, in particular, make them a focal point of contemporary drug design and development.[4][7] This guide provides a comprehensive technical overview of the chemical properties of a specific, yet underexplored, derivative: 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole.
Molecular Structure and Physicochemical Properties
5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole is a heterocyclic compound featuring a cyclopropylmethyl group at the 5-position of the 1H-tetrazole ring. The presence of the cyclopropyl group introduces a degree of conformational rigidity and a unique three-dimensional architecture that can influence its interaction with biological targets.
Predicted Physicochemical Data
| Property | Predicted Value | Source |
| Molecular Formula | C₅H₈N₄ | - |
| Molecular Weight | 124.15 g/mol | - |
| Physical State | White to off-white solid | [8] |
| Melting Point | Expected to be in the range of 100-150 °C | Based on similar 5-alkyl-1H-tetrazoles |
| Boiling Point | Decomposes before boiling at atmospheric pressure | General property of tetrazoles |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol), sparingly soluble in water and non-polar organic solvents. | [2] |
| pKa | Approximately 4.5 - 5.0 | [2] |
Proposed Synthesis Pathway and Experimental Protocol
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[9] The proposed synthesis of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole follows a two-step pathway, starting with the synthesis of the precursor, cyclopropylacetonitrile.
Step 1: Synthesis of Cyclopropylacetonitrile
The synthesis of the key intermediate, cyclopropylacetonitrile, can be achieved through the reaction of cyclopropylmethyl bromide with sodium cyanide.
Caption: Proposed synthesis of cyclopropylacetonitrile.
Experimental Protocol:
-
To a solution of sodium cyanide (1.2 equivalents) in dimethyl sulfoxide (DMSO), add cyclopropylmethyl bromide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 70°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a mixture of water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure cyclopropylacetonitrile.[10]
Step 2: Synthesis of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole
The final step involves the zinc-catalyzed [3+2] cycloaddition of cyclopropylacetonitrile with sodium azide in water, a method known for its safety and environmental benefits.[9][11]
Caption: Proposed synthesis of the target molecule.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine cyclopropylacetonitrile (1.0 equivalent), sodium azide (1.2 equivalents), and zinc bromide (1.2 equivalents) in water.
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to pH 2-3 with 3M HCl. Caution: This step may generate toxic hydrazoic acid (HN₃) and should be performed in a well-ventilated fume hood.
-
The product is expected to precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole.[9]
Spectroscopic Characterization
The structural elucidation of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole would rely on a combination of spectroscopic techniques. The following are predicted spectral data based on known values for similar structures.
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~16-17 | br s | 1H | N-H (tetrazole) |
| ~3.0-3.2 | d | 2H | -CH₂- |
| ~1.0-1.2 | m | 1H | -CH- (cyclopropyl) |
| ~0.5-0.7 | m | 2H | -CH₂- (cyclopropyl) |
| ~0.2-0.4 | m | 2H | -CH₂- (cyclopropyl) |
The broad singlet for the N-H proton is characteristic of 1H-tetrazoles and its chemical shift can be solvent-dependent.[12][13] The signals for the cyclopropyl group are expected to be in the upfield region.
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~155-160 | C5 (tetrazole) |
| ~28-32 | -CH₂- |
| ~8-12 | -CH- (cyclopropyl) |
| ~4-8 | -CH₂- (cyclopropyl) |
The chemical shift of the C5 carbon of the tetrazole ring is typically observed in the downfield region.[12][13]
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3200 | N-H stretch |
| ~2900-3000 | C-H stretch (aliphatic) |
| ~1550-1600 | C=N, N=N stretches (tetrazole ring) |
| ~1400-1450 | CH₂ bend |
| ~1000-1100 | Tetrazole ring vibrations |
The IR spectrum is expected to show characteristic absorptions for the N-H bond and the tetrazole ring system.[13][14]
Mass Spectrometry (Predicted)
The mass spectrum is expected to show the molecular ion peak [M+H]⁺ at m/z 125.1. A characteristic fragmentation pattern for 5-substituted-1H-tetrazoles involves the loss of nitrogen gas (N₂) and hydrazoic acid (HN₃).[14]
Reactivity and Potential Applications in Drug Development
The chemical reactivity of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole is primarily governed by the tetrazole ring and the cyclopropylmethyl substituent. The tetrazole ring can undergo N-alkylation and other modifications, while the cyclopropyl group is generally stable to many reaction conditions but can participate in certain ring-opening reactions under specific catalytic or radical conditions.
The combination of the metabolically stable tetrazole core and the lipophilic, conformationally constrained cyclopropylmethyl group makes this molecule an attractive building block for medicinal chemistry. The cyclopropyl group can enhance binding affinity to target proteins and improve pharmacokinetic properties.[15] Potential therapeutic areas for derivatives of this compound could include cardiovascular diseases, infectious diseases, and oncology, where tetrazole-containing drugs have already shown significant promise.[2][4][5][6]
Safety and Handling
Tetrazole derivatives should be handled with care. They are nitrogen-rich compounds and can be energetic. Sodium azide, a key reagent in the synthesis, is highly toxic and explosive. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for closely related compounds like 5-methyl-1H-tetrazole.[7][10][16]
Conclusion
This technical guide provides a comprehensive overview of the chemical properties of 5-(cyclopropylmethyl)-1H-1,2,3,4-tetrazole, including a proposed synthesis, predicted spectroscopic data, and potential applications. While specific experimental data for this molecule is limited, the information presented herein, based on established chemical principles and data from analogous compounds, serves as a valuable resource for researchers and scientists in the field of drug discovery and development. Further experimental investigation is warranted to fully elucidate the properties and potential of this promising heterocyclic compound.
References
- The Royal Society of Chemistry. (n.d.).
- A comparative study between heterogeneous stannous chloride loaded silica nanoparticles and homogeneous stannous chloride catalyst in the synthesis of 5- substituted 1H-tetrazole. (n.d.).
- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0260161). NP-MRD.
- Sigma-Aldrich. (2024, September 8).
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Organic Chemistry Portal. Available at: [Link]
- Safaei-Ghomi, J., et al. (2019, June 15). Synthesis of 1,5 and 2,5-disubstituted tetrazoles and their evaluation as antimicrobial agents. Nanomedicine Research Journal, 4(2), 91-100.
- Thermo Fisher Scientific. (2025, December 26).
- ResearchGate. (2024, August 5). RESEARCH PROGRESS ON TETRAZOLE DERIVATIVES.
- SciELO. (2013, January 9). A novel approach for the synthesis of 5-substituted-1H-tetrazoles. SciELO.
- Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
- CymitQuimica. (2024, December 19).
- Hypha Discovery. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
- TCI Chemicals. (2024, November 21).
- The Royal Society of Chemistry. (n.d.). Supplementary Information A rapid metal free synthesis of 5-substituted-1H-tetrazoles using cuttlebone as a natural high effecti. The Royal Society of Chemistry.
- ResearchGate. (2019, September 10). (PDF) Green synthesis of 5-substituted-1H-1,2,3,4-tetrazoles and 1-sustituted-1H-1,2,3,4-tetrazoles via [3+2] cycloaddition by reusable immobilized AlCl3on ã-Al2O3.
- Synthesis of Novel (bis-)1,5-Disubstituted-1H-tetrazole-Decorated Monomers and Their Respective Polymers. (n.d.).
- MassBank. (2025). Organic compounds. MassBank.
- SciELO. (n.d.). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. SciELO.
-
NIH. (n.d.). 5-cyclopropyl-2H-tetrazole | C4H6N4 | CID 323180. PubChem. Available at: [Link]
- Frontiers. (2025, December 8). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
- Journal of Chemical Health Risks. (2024, October 11). Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Journal of Chemical Health Risks, 14(6), 130-137.
- STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. (n.d.).
- MDPI. (2021, April 1). (1R,4S,5S)-5-((3-Hydroxypropyl)amino)-4-((1-methyl-1H-tetrazol-5-yl)thio)cyclopent-2-en-1-ol. MDPI.
-
NIH. (n.d.). 1-cyclopropyl-1H-1,2,3,4-tetrazole | C4H6N4 | CID 53765848. PubChem. Available at: [Link]
- PMC. (n.d.).
- ResearchGate. (n.d.). Infrared spectra of 5-chlorotetrazole: Experimental spectrum of the compound isolated in Ar matrix.
- Wikipedia. (n.d.). Tetrazole. Wikipedia.
- Vulcanchem. (n.d.). 5-cyclopropyl-2H-tetrazole - 27943-07-3. Vulcanchem.
- ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds | Download Table.
- MDPI. (2023, January 23). 5-Vinyl-1H-tetrazole. MDPI.
- National Institute of Standards and Technology. (n.d.). 1H-Tetrazole. NIST WebBook.
Sources
- 1. CN113943231A - Preparation method of 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. jns.kashanu.ac.ir [jns.kashanu.ac.ir]
- 5. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. phmethods.net [phmethods.net]
- 8. CN104774160A - Preparation method of cyclopropyl methyl cyanide derivative - Google Patents [patents.google.com]
- 9. EP1171421B1 - Process for the preparation of cyclopropylacetonitrile - Google Patents [patents.google.com]
- 10. CN103058884B - Method for synthesizing 1-hydroxymethyl cyclopropyl acetonitrile - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. WO2016187521A1 - 5-substituted 1 h-tetrazole compounds, methods of synthesizing and therapeutic use - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. scielo.org.za [scielo.org.za]
